molecular formula C12H18N2O B1416247 2-Methoxy-5-(pyrrolidin-1-ylmethyl)aniline CAS No. 1036494-92-4

2-Methoxy-5-(pyrrolidin-1-ylmethyl)aniline

Cat. No. B1416247
CAS RN: 1036494-92-4
M. Wt: 206.28 g/mol
InChI Key: DFCHYLHKWPSOCX-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pyrrolidin-1-ylmethyl)aniline (2-M-5-PM) is a heterocyclic amine that has been studied for its potential applications in a variety of scientific and medical fields. It is a derivative of aniline, a compound which is commonly used in the synthesis of pharmaceuticals, dyes, and other chemicals. 2-M-5-PM has been studied for its potential as a therapeutic agent, as a reagent for chemical synthesis, and as an analytical tool.

Scientific Research Applications

Synthesis and Structural Analysis

  • Hg(II) Complexes Synthesis : The compound plays a role in the synthesis of mercury(II) complexes with Schiff-base ligands, which exhibit fluorescent properties. These complexes demonstrate the formation of both monomeric and polymeric structures, depending on the presence of Hg–O bonds (Basu Baul et al., 2014).

Biological Applications

  • Antioxidant and Acetylcholinesterase Inhibitory Properties : Derivatives of the compound have shown notable antioxidant activity and moderate acetylcholinesterase inhibitory properties, important for potential therapeutic applications (Méndez & Kouznetsov, 2015).

Green Chemistry Applications

  • Ultrasound-Promoted Synthesis : Utilizing this compound in the green sonochemical preparation of pyrrolidin-2-ones showcases an environmentally sustainable approach in organic synthesis, minimizing waste and reducing energy requirements (Franco et al., 2012).

Medicinal Chemistry

  • Kinase Inhibition Activity : The compound's derivatives have been studied for their inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, a significant target in cancer therapy (Boros et al., 2004).

Catalysis

  • Palladium Complexes as Catalysts : The compound is used in synthesizing palladium complexes that act as catalysts for the methoxycarbonylation of olefins, a key reaction in industrial chemistry (Tshabalala et al., 2015).

Fluorescence Studies

  • Fluorescence of C60-Pyrrolidine Derivative : A derivative of this compound has been shown to exhibit stronger fluorescence than C60, opening avenues for its use in photophysical and photochemical applications (Zhou et al., 2010).

properties

IUPAC Name

2-methoxy-5-(pyrrolidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-5-4-10(8-11(12)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCHYLHKWPSOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(pyrrolidin-1-ylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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